molecular formula C10H13BrClNO B2364029 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2418666-62-1

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2364029
CAS No.: 2418666-62-1
M. Wt: 278.57
InChI Key: UCGYXRYVTYDXCM-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGYXRYVTYDXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1CNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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